REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9]([CH2:13][C:14](OCC)=[O:15])(=O)[CH2:10][CH3:11].FC(F)(F)C(O)=O.S(=O)(=O)(O)O>>[CH2:10]([C:9]1[C:8]2[C:1](=[CH:3][C:4]([OH:5])=[CH:6][CH:7]=2)[O:2][C:14](=[O:15])[CH:13]=1)[CH3:11]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)CC(=O)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 10° C.
|
Type
|
CUSTOM
|
Details
|
(about 30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
before being quenched cautiously with ice-water
|
Type
|
STIRRING
|
Details
|
After stirring the suspension
|
Type
|
CUSTOM
|
Details
|
that formed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the bright yellow precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed exhaustively with water
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved into acetone
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a light orange residue which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried azeotropically with isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
The crude product that obtained
|
Type
|
CUSTOM
|
Details
|
was purified by recrystallisation from acetone/hexane (2:3)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(OC2=CC(=CC=C12)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.24 mmol | |
AMOUNT: MASS | 806 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |